4-((2-Chloropyridin-4-yl)methyl)-1-isopropylazepane
Overview
Description
4-((2-Chloropyridin-4-yl)methyl)-1-isopropylazepane is a useful research compound. Its molecular formula is C15H23ClN2 and its molecular weight is 266.81 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Catalysis
"4-((2-Chloropyridin-4-yl)methyl)-1-isopropylazepane" and its derivatives have been explored for their potential in asymmetric catalysis. For example, a study modified a related atropisomeric compound to assess its efficacy in asymmetric allylation reactions. However, the modified compounds showed no significant improvement over the parent compound in this context (Charmant et al., 2003).
Electrophilic and Nucleophilic Properties
In the realm of organic chemistry, the compound's derivatives have been investigated for their electrophilic and nucleophilic properties. For instance, a study synthesized specific derivatives to probe the interaction with Drosophila nicotinic acetylcholine receptors (Zhang et al., 2004).
Suzuki-Miyaura Cross-Coupling
The compound has been used in Suzuki–Miyaura cross-coupling reactions. A study demonstrated the synthesis of a bipyridine derivative through palladium-catalyzed cross-coupling reactions, showcasing the functionalization potential of the compound (Zinad et al., 2018).
Electrochemically Induced Reactions
Research has also delved into electrochemically induced reactions involving derivatives of this compound. For example, a study synthesized dialkyl-4-hydroxyphenylpyridines using an electrochemically induced reaction, highlighting the compound's utility in synthetic chemistry (Combellas et al., 1992).
Film Microstructure and Optical Response
In the field of materials science, derivatives of "this compound" have been studied for their role in thin-film microstructure and optical/electrooptic response. A study investigated how the molecular architecture of related compounds influences film growth and optical properties (Facchetti et al., 2006).
Properties
IUPAC Name |
4-[(2-chloropyridin-4-yl)methyl]-1-propan-2-ylazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2/c1-12(2)18-8-3-4-13(6-9-18)10-14-5-7-17-15(16)11-14/h5,7,11-13H,3-4,6,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEJKSLNZLPGAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(CC1)CC2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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